Cas no 875-51-4 (4-Bromo-2-nitroaniline)
4-Bromo-2-nitroaniline Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-nitroaniline
- Benzenamine, 4-bromo-2-nitro-
- 1-amino-4-bromo-2-nitrobenzene
- 2-Nitro-4-bromoaniline
- 4-bromo-2-nitro-aniline
- 4-bromo-2-nitrobenzenamine
- 4-Bromo-2-nitrobenzeneamine
- 4-bromo-2-nitrooaniline
- 4-Bromo-2-nitro-phenylamine
- 4-Bromo-o-nitroaniline
- Aniline,4-bromo-2-nitro
- Benzenamine,4-bromo-2-nitro
- p-bromonitroaniline
- p-Bromo-o-nitroaniline
- Aniline, 4-bromo-2-nitro-
- 2-nitro-4-Bromo Aniline
- 4-bromo-2-nitrophenylamine
- ZCWBZRBJSPWUPG-UHFFFAOYSA-N
- PubChem3817
- 4bromo-2-nitroaniline
- 4-bromo-6-nitroanili
- 4-Bromo-2-nitrobenzenamine (ACI)
- Aniline, 4-bromo-2-nitro- (6CI, 7CI, 8CI)
- (4-Bromo-2-nitrophenyl)amine
- NSC 10069
- NSC 37396
- 4-bromo-6-nitroaniline
- AC-2761
- CS-W007476
- SCHEMBL120973
- NSC10069
- DTXSID0061248
- 4-Bromo-2-nitroaniline, 97%
- BRN 2210198
- EN300-36305
- DTXCID1048590
- BCP26964
- STL356468
- 3-12-00-01670 (Beilstein Handbook Reference)
- B3033
- AI3-15013
- VU0549288-1
- BP-12740
- SY002837
- 875-51-4
- AKOS002320032
- AS-0017
- Z351479760
- F9995-0098
- NSC-10069
- NSC37396
- AC-907/25005375
- 4-bromo-2-nitro aniline
- SCHEMBL13049948
- 4-Bromo-2-nitro-N-phenylamine
- NSC-37396
- MFCD00041312
- W-203995
-
- MDL: MFCD00041312
- Inchi: 1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
- InChI Key: ZCWBZRBJSPWUPG-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(N)=CC=C(Br)C=1)=O
- BRN: 2210198
Computed Properties
- Exact Mass: 215.95300
- Monoisotopic Mass: 215.953
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 71.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.7917 (rough estimate)
- Melting Point: 110.0 to 114.0 deg-C
- Boiling Point: 308.7 °C at 760 mmHg
- Flash Point: 140.5℃
- Refractive Index: 1.5150 (estimate)
- PSA: 71.84000
- LogP: 3.04390
- Solubility: Not determined
4-Bromo-2-nitroaniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H317,H319,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38-43
- Safety Instruction: S26-S36/37/39
- RTECS:BW9370000
-
Hazardous Material Identification:
- HazardClass:IRRITANT, IRRITANT-HARMFUL
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R20/21/22; R36/37/38
4-Bromo-2-nitroaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Bromo-2-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3033-25g |
4-Bromo-2-nitroaniline |
875-51-4 | 98.0%(GC) | 25g |
¥275.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3033-5g |
4-Bromo-2-nitroaniline |
875-51-4 | 98.0%(GC) | 5g |
¥100.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B066A-25g |
4-Bromo-2-nitroaniline |
875-51-4 | 97% | 25g |
¥64.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B066A-100g |
4-Bromo-2-nitroaniline |
875-51-4 | 97% | 100g |
¥229.0 | 2022-06-10 | |
| Fluorochem | 005887-1g |
4-Bromo-2-nitroaniline |
875-51-4 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 005887-25g |
4-Bromo-2-nitroaniline |
875-51-4 | 98% | 25g |
£15.00 | 2022-03-01 | |
| Fluorochem | 005887-100g |
4-Bromo-2-nitroaniline |
875-51-4 | 98% | 100g |
£45.00 | 2022-03-01 | |
| Alichem | A013025858-1000g |
4-Bromo-2-nitroaniline |
875-51-4 | 98% | 1000g |
$214.79 | 2023-08-31 | |
| Chemenu | CM105326-1000g |
4-bromo-2-nitroaniline |
875-51-4 | 95%+ | 1000g |
$*** | 2023-05-29 | |
| Apollo Scientific | OR3065-100g |
4-Bromo-2-nitroaniline |
875-51-4 | 100g |
£32.00 | 2025-02-19 |
4-Bromo-2-nitroaniline Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Sodium hydroxide Solvents: Water
Production Method 5
Production Method 6
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 8 h, 90 °C
Production Method 7
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ; 10 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
Production Method 8
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ; 10 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
Production Method 9
2.1 Reagents: Thiophenol , Potassium carbonate Solvents: Dimethyl sulfoxide , Acetonitrile ; 24 h, 100 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Production Method 10
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water
Production Method 11
Production Method 12
Production Method 13
1.2 Reagents: Ammonium chloride Solvents: Water
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
Production Method 20
1.2 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Methanol ; 12 - 24 h, rt
Production Method 21
1.2 Reagents: Nitric acid ; < 10 °C; 30 min, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ; cooled
Production Method 22
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 8 h, 90 °C
Production Method 23
2.1 Reagents: Triethylsilane Solvents: Trifluoroacetic acid ; 3 - 5 h, 50 °C
2.2 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Methanol ; 12 - 24 h, rt
Production Method 24
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt
2.1 Reagents: Sulfuric acid ; < 8 °C
2.2 Reagents: Nitric acid ; < 10 °C; 30 min, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ; cooled
Production Method 25
1.2 Reagents: Sodium bromide , Sodium persulfate ; 15 min, 7 °C; 2 h, 7 °C; 22 h, 25 °C
1.3 Reagents: Sodium hydroxide , Sodium thiosulfate Solvents: Water ; pH 9
Production Method 26
Production Method 27
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Production Method 28
4-Bromo-2-nitroaniline Raw materials
- 2,4,4,6-Tetrabromocyclohexa-2,5-dienone
- Benzenesulfonamide, N-(4-bromo-2-nitrophenyl)-
- N-(4-Bromophenyl)pyrimidin-2-amine
- N-(4-Bromo-2-nitrophenyl)acetamide
- N-(4-bromophenyl)acetamide
- N-Phenylbenzenesulfonamide
- N-(4-bromophenyl)pyridine-2-carboxamide
- N-(4-Bromophenyl)-4-nitrobenzenesulfonamide
- 4-Bromo-1-fluoro-2-nitrobenzene
- 4-bromo-1-chloro-2-nitrobenzene
- 4'-Bromo-benzenesulfonanilide
- Benzenamine, 2-nitro-4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]-
- Diazene, (3-methoxyphenyl)(2-nitrophenyl)-
- 1-nitro-2-nitrosobenzene
4-Bromo-2-nitroaniline Preparation Products
4-Bromo-2-nitroaniline Suppliers
4-Bromo-2-nitroaniline Related Literature
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 4-Bromo-2-nitroaniline
Introduction to 4-Bromo-2-nitroaniline (CAS No. 875-51-4)
4-Bromo-2-nitroaniline, with the chemical formula C₆H₄BrN₂O₂, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number 875-51-4, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both bromine and nitro functional groups makes it a valuable precursor for further chemical modifications, enabling the creation of complex structures with potential therapeutic properties.
The structural features of 4-Bromo-2-nitroaniline contribute to its reactivity and utility in synthetic chemistry. The bromine atom at the 4-position and the nitro group at the 2-position provide distinct sites for functionalization, allowing chemists to tailor the molecule for specific applications. This flexibility has made it a cornerstone in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, research involving 4-Bromo-2-nitroaniline has expanded into novel therapeutic areas. One notable application is in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapies. The nitro group can be reduced to an amino group, enabling further derivatization into more complex structures that interact with biological targets. For instance, studies have demonstrated its role in developing small-molecule inhibitors that modulate tyrosine kinase activity, a key mechanism in cancer cell proliferation.
The pharmaceutical industry has also explored the use of 4-Bromo-2-nitroaniline in the synthesis of antimicrobial agents. The bromine substituent facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing biaryl frameworks found in many antibiotics. Recent advancements have shown its efficacy in generating novel compounds with enhanced antibacterial properties, addressing the growing challenge of antibiotic resistance.
Beyond pharmaceuticals, 4-Bromo-2-nitroaniline finds applications in materials science and electronics. Its ability to undergo various transformations makes it a valuable building block for organic semiconductors and conductive polymers. Researchers have leveraged its reactivity to develop new materials with improved electronic properties, which are essential for flexible electronics and advanced display technologies.
The synthesis of 4-Bromo-2-nitroaniline typically involves nitration and bromination of aniline derivatives. These processes require careful optimization to achieve high yields and purity, ensuring suitability for subsequent applications. Advances in green chemistry have led to more sustainable methods for producing this compound, reducing waste and minimizing hazardous byproducts.
In academic research, 4-Bromo-2-nitroaniline has been used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its unique reactivity profile allows researchers to probe fundamental chemical processes and innovate new approaches to molecular construction. Such studies not only enhance our understanding of organic chemistry but also pave the way for more efficient synthetic routes in industry.
The versatility of 4-Bromo-2-nitroaniline extends to its role in drug discovery pipelines. Medicinal chemists often employ it as a scaffold to explore new pharmacophores—key structural elements responsible for a drug's biological activity. By modifying its functional groups or integrating it into larger molecules, researchers can generate libraries of compounds for high-throughput screening, accelerating the identification of potential drug candidates.
The future prospects for 4-Bromo-2-nitroaniline are promising, with ongoing research uncovering new applications and refining synthetic techniques. As the demand for specialized chemicals grows, this compound will continue to play a pivotal role in advancing scientific and industrial innovation. Its contributions to medicine, materials science, and beyond underscore its importance as a fundamental building block in modern chemistry.
875-51-4 (4-Bromo-2-nitroaniline) Related Products
- 1817-73-8(2-Bromo-4,6-dinitro-benzenamine)
- 302800-13-1(5-Bromo-N-methyl-2-nitroaniline)
- 5228-61-5(5-Bromo-2-nitroaniline)
- 62554-90-9(4-Bromo-2,6-dinitroaniline)
- 59255-95-7(2-Bromo-6-nitroaniline)
- 7138-15-0(3-Bromo-2-nitroaniline)
- 827-23-6(2,4-Dibromo-6-nitroaniline)
- 18242-39-2(1-Bromo-3,5-dinitrobenzene)
- 53484-26-7(4-Bromo-n-methyl-2-nitroaniline)
- 610-38-8(4-Bromo-1,2-dinitrobenzene)